Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[B]thiophene core
Preparation Methods
The synthesis of Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The trichloroethylamine moiety plays a crucial role in its activity, allowing it to interact with various biological molecules .
Comparison with Similar Compounds
Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar structure but differs in the position of the methyl group on the benzoyl ring.
Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar core structure but differs in the saturation of the cyclopenta[B]thiophene ring.
Properties
Molecular Formula |
C20H21Cl3N2O3S |
---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H21Cl3N2O3S/c1-3-28-18(27)15-13-9-6-10-14(13)29-17(15)25-19(20(21,22)23)24-16(26)12-8-5-4-7-11(12)2/h4-5,7-8,19,25H,3,6,9-10H2,1-2H3,(H,24,26) |
InChI Key |
AKSGTGZMWGLIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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